molecular formula C8H11NO2S2 B285987 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid

3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid

Cat. No. B285987
M. Wt: 217.3 g/mol
InChI Key: ZDXXWCXXFHVLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid, also known as MTB, is a sulfur-containing amino acid derivative that is widely used in scientific research. It is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating cellular processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid is not fully understood, but it is believed to act as a sulfur donor in cells. It has been shown to increase the synthesis of proteins containing sulfur-containing amino acids, such as cysteine and methionine. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of sulfur-containing amino acids.
Biochemical and Physiological Effects:
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been shown to have various biochemical and physiological effects on cells. It has been shown to increase the synthesis of proteins containing sulfur-containing amino acids, as well as to inhibit the activity of enzymes involved in the biosynthesis of these amino acids. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been shown to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. Additionally, 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid in lab experiments is that it is a synthetic compound that can be easily obtained and purified. It has also been shown to have a variety of effects on cells, making it a valuable tool for investigating cellular processes. However, one limitation of using 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid. One area of interest is the development of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid-based therapies for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of sulfur-containing compounds in cellular metabolism and gene expression. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid and its effects on cellular processes.

Synthesis Methods

3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid can be synthesized using a variety of methods, including the reaction of 2-chloro-3-methylbutanoic acid with thioamide compounds. One common method involves the reaction of 2-bromo-3-methylbutyric acid with thioacetamide in the presence of a base such as sodium hydroxide. This reaction yields 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid as a white crystalline solid.

Scientific Research Applications

3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to have a variety of effects on cells, including the regulation of protein synthesis and the inhibition of cell proliferation. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been used to study the effects of sulfur-containing compounds on cellular metabolism and the regulation of gene expression.

properties

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

3-methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid

InChI

InChI=1S/C8H11NO2S2/c1-5(2)6(7(10)11)13-8-9-3-4-12-8/h3-6H,1-2H3,(H,10,11)

InChI Key

ZDXXWCXXFHVLIK-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)SC1=NC=CS1

Canonical SMILES

CC(C)C(C(=O)O)SC1=NC=CS1

Origin of Product

United States

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